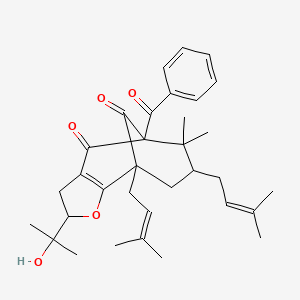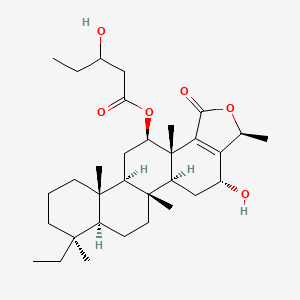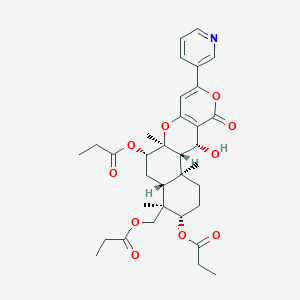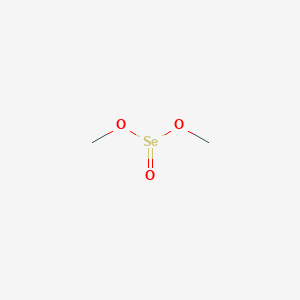
Dimethyl selenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl selenite is a member of selenite esters.
Wissenschaftliche Forschungsanwendungen
Cancer Chemoprevention
Dimethyl selenite has been studied in the context of cancer chemoprevention. Research has shown that selenium compounds, including dimethyl selenite, can be effective in preventing certain types of cancer. For instance, a study reported the chemopreventive activities of various selenium compounds, including dimethyl selenite, in a rat mammary tumor model. The study found that selenium compounds capable of generating methylated metabolites, particularly monomethylated species, have good chemopreventive potential (Ip, Hayes, Budnick, & Ganther, 1991).
Antioxidant Properties and DNA Protection
Dimethyl selenite's role as an antioxidant in human health has been highlighted, particularly its significance in protecting against oxidative stress caused by reactive oxygen species (ROS) and reactive nitrogen species (NOS). These properties are linked to the prevention of diseases like cancer and heart disease (Tinggi, 2008).
Plant Fungal Diseases and Insect Pest Control
In agriculture, dimethyl selenite has been investigated for its roles in controlling plant fungal diseases and insect pests. Research indicates that selenium, metabolized into compounds like dimethyl selenite or dimethyl diselenide, can act as insect repellent compounds and have negative effects on pathogens, thus providing resistance to insect pests and fungal diseases in plants (Li et al., 2023).
Environmental Health and Phytoremediation
The use of dimethyl selenite in environmental health, particularly in phytoremediation, has been explored. Research shows that certain plant species can volatilize significant amounts of selenium, primarily as dimethylselenide, a less toxic form compared to inorganic selenium species. This capability is essential for the removal of selenium from contaminated environments (Pilon-Smits et al., 1998).
Eigenschaften
Produktname |
Dimethyl selenite |
|---|---|
Molekularformel |
C2H6O3Se |
Molekulargewicht |
157.04 g/mol |
IUPAC-Name |
dimethyl selenite |
InChI |
InChI=1S/C2H6O3Se/c1-4-6(3)5-2/h1-2H3 |
InChI-Schlüssel |
NTEFHFJOCXLHIX-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Se](=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



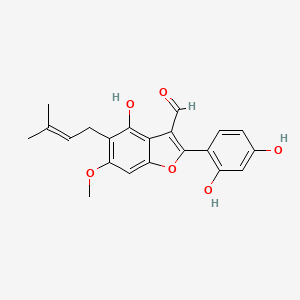
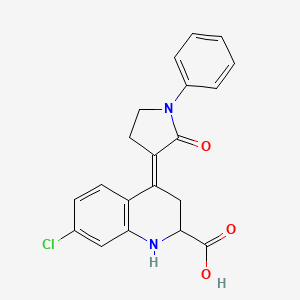
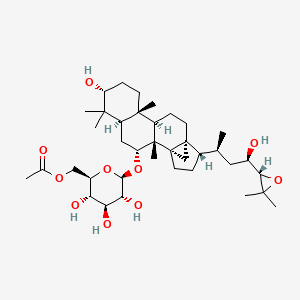
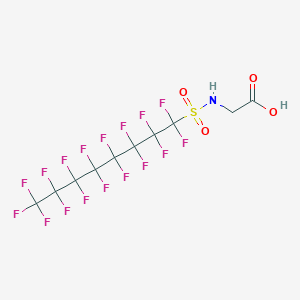

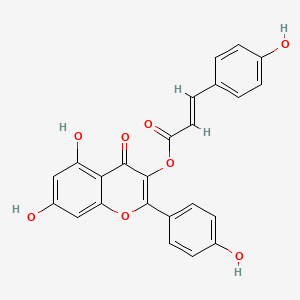
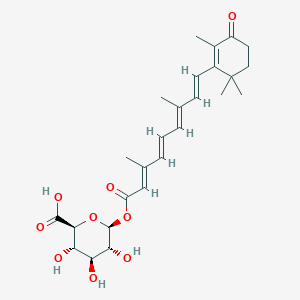
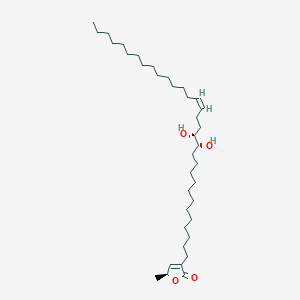
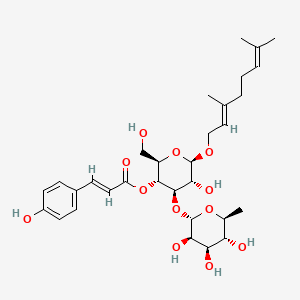
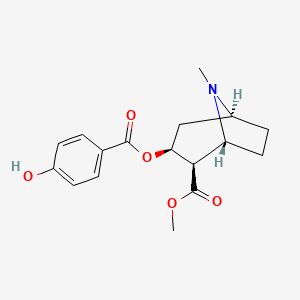
![(2S,4S)-2-[(1E,3E)-penta-1,3-dienyl]piperidin-4-ol](/img/structure/B1245614.png)
